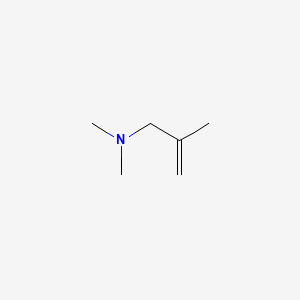
Hexahydro-4,7-ethano-isoindole-1,3-dione
Übersicht
Beschreibung
Hexahydro-4,7-ethano-isoindole-1,3-dione is a chemical compound with the molecular formula C10H12O3. It is a derivative of bicyclo[2.2.2]octane, a bicyclic hydrocarbon with a unique structure that makes it an interesting subject for chemical research and industrial applications. This compound is known for its stability and rigidity, which are attributed to its bicyclic framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexahydro-4,7-ethano-isoindole-1,3-dione can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. This reaction is typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.2]octane-2,3-dicarboximide often involves large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and purity, making the process efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
Hexahydro-4,7-ethano-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
Hexahydro-4,7-ethano-isoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the synthesis of polymers, resins, and other industrial materials due to its stability and rigidity
Wirkmechanismus
The mechanism by which bicyclo[2.2.2]octane-2,3-dicarboximide exerts its effects involves interactions with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s rigid structure allows it to fit precisely into these sites, making it an effective inhibitor. Additionally, its stability and resistance to metabolic degradation enhance its potential as a therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane: Known for its use in synthesizing various organic compounds.
Bicyclo[3.2.1]octane: Another bicyclic compound with different structural features and reactivity.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with unique properties and applications
Uniqueness
Hexahydro-4,7-ethano-isoindole-1,3-dione stands out due to its larger ring size and greater stability compared to other bicyclic compounds. Its unique structure allows for diverse chemical modifications, making it a versatile building block in organic synthesis. Additionally, its potential biological activities and industrial applications further highlight its significance in scientific research and industry .
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
4-azatricyclo[5.2.2.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C10H13NO2/c12-9-7-5-1-2-6(4-3-5)8(7)10(13)11-9/h5-8H,1-4H2,(H,11,12,13) |
InChI-Schlüssel |
GZCMBOIXKWSTSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1C3C2C(=O)NC3=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[4-[(5-bromopentyl)oxy]phenyl]-](/img/structure/B8737843.png)
![1-Methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B8737851.png)
![4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B8737853.png)



![6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8737878.png)




![4-[2-(Aminooxy)ethyl]morpholine dihydrochloride](/img/structure/B8737903.png)
